2-Indanone

説明

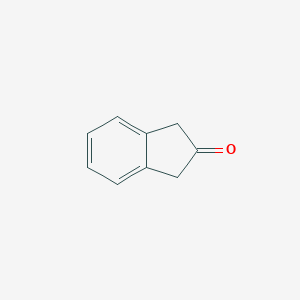

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJJFEIKYGFCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052288 | |

| Record name | 1,3-Dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-13-4 | |

| Record name | 2-Indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Inden-2-one, 1,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Inden-2-one, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-INDEN-2-ONE, 1,3-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I79N673DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Indanone CAS number and molecular weight

This guide provides core technical specifications for 2-Indanone, a ketone compound used in various research and development applications. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. This information is critical for substance identification, experimental design, and regulatory compliance.

| Property | Value |

| CAS Number | 615-13-4[1][2][3][4] |

| Molecular Formula | C₉H₈O[1][2][4] |

| Molecular Weight | 132.16 g/mol [1][2][3][4] |

| Alternate Names | β-Hydrindone, 1,3-dihydro-2H-inden-2-one[1][2][4][5] |

| IUPAC Name | 1,3-dihydroinden-2-one[1][6] |

Structural and Identification Relationship

The following diagram illustrates the logical connection between the common name of the compound and its primary quantitative identifiers.

Caption: Relationship between this compound and its key identifiers.

References

- 1. This compound | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 98 615-13-4 [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

Spectroscopic Data of 2-Indanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Indanone (CAS No: 615-13-4), a significant intermediate in organic synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference Solvent |

| 7.15 - 7.30 | m | Aromatic C-H | CDCl₃ |

| 3.50 | s | -CH₂-C(O)-CH₂- | CDCl₃ |

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference Solvent |

| 215.0 | C=O (C-2) | CDCl₃ |

| 139.0 | Aromatic C (C3a, C7a) | CDCl₃ |

| 127.0 | Aromatic CH (C5, C6) | CDCl₃ |

| 124.0 | Aromatic CH (C4, C7) | CDCl₃ |

| 45.0 | CH₂ (C1, C3) | CDCl₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the ketone carbonyl group.

Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2850 | Medium | C-H stretching (Aromatic & Aliphatic) |

| 1745 | Strong | C=O stretching (Ketone) |

| 1600, 1480 | Medium | C=C stretching (Aromatic) |

| 750 | Strong | C-H bending (Ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 104 | High | [M-CO]⁺ |

| 78 | Medium | [C₆H₆]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2] Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm.[2]

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed.[3] A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument's software automatically subtracts the background from the sample spectrum.

-

Data Processing: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: For a volatile solid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[4] A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[4]

-

Data Acquisition (GC-MS):

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

The sample is vaporized and separated on a capillary column.

-

As the compound elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z. This spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Indanone from Indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-indanone from indene (B144670). This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This document details the most prevalent and effective methodologies, including peroxy acid oxidation, Wacker-Tsuji oxidation, and oxidation using Oxone. Each method is presented with detailed experimental protocols, a summary of quantitative data for comparative analysis, and mechanistic diagrams to illustrate the reaction pathways.

Peroxy Acid Oxidation of Indene

The oxidation of indene using peroxy acids, typically generated in situ, is a classic and reliable method for the synthesis of this compound. The reaction proceeds through the formation of an intermediate epoxide or a diol derivative, which subsequently undergoes rearrangement to the desired ketone. A widely cited and robust procedure involves the use of peroxyformic acid, formed from the reaction of formic acid and hydrogen peroxide.

Experimental Protocol: Peroxyformic Acid Method[1]

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

Indene (98%)

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sulfuric acid (7% by volume)

-

Sodium bicarbonate solution (saturated)

-

Sodium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

5 L flask with a condenser for steam distillation

-

Claisen flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Step 1: Formation of the Monoformate of 1,2-Indanediol

-

To a 2 L three-necked flask, add 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

-

Maintain the temperature of the mixture between 35-40 °C using a water bath.

-

Slowly add 116.2 g (1.00 mole) of 98% indene dropwise from the dropping funnel over a period of 2 hours, with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 7 hours.

-

Transfer the solution to a Claisen flask and remove the formic acid by vacuum distillation, ensuring the pot temperature does not exceed 60 °C. The residue will be a yellowish-brown crystalline solid upon cooling.

Step 2: Hydrolysis and Steam Distillation to this compound

-

In a 5 L flask, bring 2 L of 7% sulfuric acid to a boil.

-

Add the crude monoformate of 1,2-indanediol from Step 1 to the boiling sulfuric acid solution.

-

Immediately commence steam distillation. Collect the distillate until 5-6 L has been collected and no more oily product is observed.

-

Cool the distillate in an ice bath to induce crystallization of the this compound.

-

Collect the white crystalline product by suction filtration and wash it with cold water.

-

Dry the product in a vacuum desiccator. The expected yield is 90-107 g (69-81%).

Quantitative Data

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Peroxyformic Acid | Indene, H₂O₂, Formic Acid | Formic Acid, Water | 35-40, then RT | 9 | 69-81 | --INVALID-LINK--[1] |

| Peroxyacetic Acid | Indene, H₂O₂, Acetic Anhydride | Acetic Acid | 40-55 | 14 | 89 (total) | --INVALID-LINK-- |

Wacker-Tsuji Oxidation of Indene

The Wacker-Tsuji oxidation is a modern and efficient method for the conversion of alkenes to ketones using a palladium catalyst.[2] This reaction offers a valuable alternative to peroxy acid-based methods. The general principle involves the oxidation of the alkene by a palladium(II) salt in the presence of a co-oxidant, typically a copper salt, which is in turn reoxidized by molecular oxygen.[3][4]

Experimental Protocol: Wacker-Tsuji Oxidation

The following is a generalized protocol for the Wacker-Tsuji oxidation of an alkene, adapted for the synthesis of this compound from indene.

Materials:

-

Indene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon or cylinder)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Oxygen balloon

-

Standard laboratory glassware

Procedure:

-

In a two-necked round-bottom flask, combine PdCl₂ (0.05 eq) and CuCl (1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).

-

Stir the mixture under an oxygen atmosphere (via a balloon) for 30 minutes.

-

Add indene (1.0 eq) to the reaction mixture.

-

Continue stirring vigorously at room temperature under the oxygen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data

| Method | Catalyst | Co-oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Wacker-Tsuji | PdCl₂ | CuCl | DMF/H₂O | Room Temperature | 12-24 | Typically moderate to high |

Oxidation of Indene with Oxone

Oxone, a stable and easily handled potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile oxidizing agent for a variety of transformations, including the oxidation of alkenes.[5] It can be employed for the synthesis of this compound from indene, offering a metal-free oxidation alternative.

Experimental Protocol: Oxone Oxidation

This protocol is a generalized procedure for the oxidation of an alkene using Oxone, adapted for the synthesis of this compound.

Materials:

-

Indene

-

Oxone

-

Sodium bicarbonate

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve indene (1.0 eq) in a mixture of acetone and water.

-

Add sodium bicarbonate (to buffer the reaction mixture) and then portion-wise add Oxone (2.0-3.0 eq).

-

Stir the resulting suspension at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

| Method | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Oxone Oxidation | Oxone | Acetone/Water | Room Temperature | 4-12 | Moderate to high |

Note: While Oxone is reported to convert indenes to 2-indanones, specific yield data for this reaction was not found in the provided search results.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed reaction mechanisms for the synthesis of this compound from indene via the described methods.

Peroxy Acid Oxidation Mechanism

References

A Technical Guide to the Physical and Chemical Properties of 2-Indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Indanone (CAS RN: 615-13-4), a bicyclic ketone, is a significant molecule in organic synthesis and medicinal chemistry. Its unique structural framework, featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, serves as a versatile scaffold for the synthesis of a wide array of complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug development.

Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] It is known to be hygroscopic and unstable in air at room temperature over extended periods, but can be stored for longer durations under refrigeration.[2] It is generally insoluble in water but soluble in organic solvents like methanol.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Melting Point | 50-57 °C | [1] |

| 57-58 °C | [2] | |

| Boiling Point | 218 °C | [1] |

| Density | 1.0712 g/cm³ | [5] |

| Flash Point | 100 °C (closed cup) | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in methanol | [2][3] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of ketones, participating in various organic transformations. It is an important intermediate in the synthesis of several active pharmaceutical ingredients, including aprindine (B1662516) and ceforanide.[6]

Key reactions involving this compound include:

-

Reductive Amination: this compound can be converted to 2-aminoindene, a crucial intermediate for antihypertensive drugs like delapril (B1670214) and the bronchodilator indacaterol.[6]

-

Condensation Reactions: It undergoes condensation reactions, such as the Claisen-Schmidt condensation, with various benzaldehydes to form 2-benzylidene-1-indanone (B110557) derivatives, which have shown anti-inflammatory properties.[7][8]

-

Synthesis of Spiro Compounds: this compound is a precursor for the synthesis of spiroisoxazoline derivatives, which have been investigated for their selective COX-2 inhibition and potential as anticancer agents.[9]

Experimental Protocols

Synthesis of this compound from Indene (B144670)

A well-established and reliable method for the preparation of this compound is the oxidation of indene, as detailed in Organic Syntheses.[2][10] This two-step process involves the formation of the monoformate of 1,2-indanediol, followed by hydrolysis and rearrangement to yield this compound.

Step 1: Formation of the Monoformate of 1,2-Indanediol

-

In a 2-liter, three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

-

Maintain the temperature of the mixture at 35–40 °C while adding 116.2 g (1.00 mole) of 98% indene dropwise with stirring over a 2-hour period.

-

Rinse the dropping funnel with an additional 100 mL of formic acid and add it to the reaction flask.

-

Continue stirring the reaction mixture at room temperature for 7 hours to ensure the reaction goes to completion.

-

Remove the formic acid under reduced pressure using a Claisen flask, ensuring the boiler temperature does not exceed 60 °C. The residue will be a yellowish-brown crystalline solid.

Step 2: Hydrolysis to this compound

-

In a 5-liter flask fitted with a long condenser connected to an ice-cooled receiver, place 2 liters of 7% (by volume) sulfuric acid and bring it to a boil.

-

Add the crude monoformate of 1,2-indanediol obtained from Step 1 to the boiling sulfuric acid solution.

-

Introduce steam and perform steam distillation while applying external heat to maintain a constant volume of 2 liters in the boiling flask.

-

Continue the steam distillation at a rate of approximately 1 liter per hour until 5–6 liters of distillate have been collected and no more this compound distills over.

-

Filter the cold distillate under suction to collect the white crystalline this compound.

-

Dry the crystals thoroughly on the filter and then in a vacuum desiccator at or below room temperature for about 12 hours.

-

The expected yield is 90–107 g (69–81%), with a melting point of 57–58 °C.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A general procedure involves dissolving the this compound sample in an appropriate deuterated solvent, such as CDCl₃, and acquiring the spectrum on an NMR spectrometer.[11]

-

¹³C NMR: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.[12]

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method.

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply high pressure to the die to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[13][14]

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass spectral analysis of organic compounds like this compound. The NIST WebBook provides mass spectral data for this compound, which can be used for comparison.[15][16]

Role in Drug Discovery and Development

This compound is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[17] While this compound itself may not be the active therapeutic agent, its derivatives have shown significant promise in various therapeutic areas.

-

Neurodegenerative Diseases: Indanone derivatives have been extensively studied as potential treatments for Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, two key pathological hallmarks of the disease.[3][17]

-

Anti-inflammatory Agents: As previously mentioned, 2-benzylidene-1-indanone derivatives have demonstrated potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. Some of these compounds have been shown to block the lipopolysaccharide (LPS)-induced activation of the NF-κB/MAPK signaling pathway.[7]

-

Anticancer Agents: The indanone core is being explored for the development of novel anticancer drugs. Hybrids of indanone with other pharmacophores are being investigated as a strategy to overcome drug resistance.[18]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an invaluable building block for the creation of novel molecules with therapeutic potential. The detailed protocols and compiled data in this guide are intended to support researchers in their efforts to explore the full potential of this important chemical entity.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(615-13-4) 1H NMR [m.chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]

- 16. This compound | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indanone derivatives: Emerging frontiers in cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Synthesis of 2-Indanone Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-indanone derivatives and analogs, compounds of significant interest in medicinal chemistry and materials science. This document details various synthetic methodologies, presents key experimental protocols, and includes quantitative data to facilitate comparative analysis. Furthermore, it visualizes critical reaction pathways and experimental workflows to provide a clear and concise understanding of the core concepts.

Core Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and atom economy. Key methodologies include the oxidation of indene (B144670), intramolecular Friedel-Crafts reactions, and various metal-catalyzed cyclizations.

Oxidation of Indene

A common and historical method for the preparation of this compound is the oxidation of indene.[1][2] This approach typically involves the formation of an intermediate diol followed by rearrangement.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful method for constructing the indanone ring system.[3][4] This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides using a strong acid catalyst. The choice of catalyst and solvent can significantly influence the reaction's efficiency and regioselectivity.[3][4]

Palladium-Catalyzed Carbonylative Cyclization

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and functional group tolerance. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides offers a versatile route to substituted indanones.[5][6][7]

Synthesis of 2-Benzylidene-1-Indanone (B110557) Derivatives

2-Benzylidene-1-indanone derivatives, a class of compounds with significant biological activity, are commonly synthesized via a Claisen-Schmidt condensation reaction between a substituted 1-indanone (B140024) and a benzaldehyde (B42025) derivative.[8][9][10]

Synthesis of Spiro-Indanone Derivatives

The construction of spirocyclic systems containing the indanone moiety often involves tandem reactions. For instance, enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives can be obtained through a dinuclear zinc-catalyzed Michael/transesterification tandem reaction.[11][12] Another approach involves the hetero-Diels-Alder reaction to create spiro indanone fused pyrano[3,2-c]chromene derivatives.[13][14]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis of this compound by Oxidation of Indene

This procedure is adapted from Organic Syntheses.[15]

Materials:

-

Indene (98%)

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sulfuric acid (7% by volume)

Procedure:

-

In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 700 mL of formic acid (88%) and 140 mL of hydrogen peroxide (30%).

-

Maintain the temperature at 35–40°C and add 116.2 g (1.00 mole) of indene dropwise with stirring over 2 hours.

-

Stir the reaction mixture at room temperature for 7 hours to ensure complete reaction.

-

Remove the formic acid under reduced pressure, keeping the boiler temperature below 60°C. The residue is the crude monoformate of 1,2-indanediol.

-

In a 5-L flask fitted with a long condenser, place 2 L of 7% sulfuric acid and heat to boiling.

-

Add the crude monoformate of 1,2-indanediol to the boiling sulfuric acid.

-

Steam distill the mixture at a rate of about 1 L per hour until 5–6 L of distillate have been collected.

-

The this compound will be present in the distillate. Further purification can be achieved by recrystallization.[15]

Protocol 2: Synthesis of 2,6-dimethyl-1-indanone via Friedel-Crafts Acylation and Alkylation

This one-pot procedure involves a Friedel-Crafts acylation followed by an intramolecular alkylation.[16]

Materials:

-

m-Methylbenzoyl chloride

-

Aluminum trichloride (B1173362) (AlCl₃)

-

1,2-Dichloroethane

Procedure:

-

To a clean reaction flask, add 1,2-dichloroethane, m-methylbenzoyl chloride, and aluminum trichloride at room temperature.

-

Cool the mixture to 0°C and introduce propylene gas. The reaction is typically carried out for 6 hours.

-

After the acylation is complete, evaporate the 1,2-dichloroethane.

-

Add a second equivalent of aluminum trichloride and heat the mixture to 80°C for 4 hours to effect the intramolecular Friedel-Crafts alkylation.

-

After the reaction is complete, carefully quench the reaction by adding the mixture to ice water.

-

The product can be isolated by filtration and purified by recrystallization.[16]

Protocol 3: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation

This is a general procedure for the synthesis of 2-benzylidene-1-indanone derivatives.[8][9]

Materials:

-

Substituted 1-indanone

-

Substituted benzaldehyde

-

Sodium hydroxide (B78521) (aqueous solution)

Procedure:

-

Dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.[8]

Protocol 4: Diastereoselective Synthesis of Spiro Indanone Fused Pyrano[3,2-c]chromene Derivatives

This protocol utilizes a hetero-Diels-Alder reaction.[13]

Materials:

-

Indane-1,3-dione

-

Substituted 3-vinyl-2H-chromene

-

Toluene

-

4 Å Molecular Sieves (MS)

Procedure:

-

In a round-bottom flask, combine indane-1,3-dione (1 mmol), the substituted 3-vinyl-2H-chromene (1 mmol), and 4 Å molecular sieves in toluene.

-

Reflux the mixture at 120°C for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the molecular sieves.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired spiro compound.[13]

Data Presentation

The following tables summarize quantitative data for selected synthetic methods, providing a basis for comparison of reaction conditions and efficiencies.

Table 1: Synthesis of this compound via Oxidation of Indene [15]

| Reagent | Amount (moles) | Temperature (°C) | Time (h) | Yield (%) |

| Indene | 1.00 | 35-40 | 2 | 69-81 |

| Formic Acid (88%) | - | Room Temp. | 7 | |

| H₂O₂ (30%) | 1.37 | - | - | |

| H₂SO₄ (7%) | - | Boiling | 5-6 |

Table 2: Synthesis of 2,6-dimethyl-1-indanone [16]

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | m-methylbenzoyl chloride, propylene, AlCl₃ | 0 | 6 | - |

| Friedel-Crafts Alkylation | Intermediate from acylation, AlCl₃ | 80 | 4 | 80 |

Table 3: Anti-inflammatory Activity of 6-Hydroxy-2-benzylidene-1-indanone Derivatives [8]

| Compound | Substitution on Benzaldehyde | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 4a | 4-F | 75.2 | 68.1 |

| 4b | 4-Cl | 78.9 | 71.3 |

| 4c | 4-OH | 83.7 | 69.2 |

| 4d | 3,4-diOH | 81.2 | 75.4 |

| 4e | 4-OCH₃ | 72.5 | 65.8 |

Table 4: Cytotoxicity of Spiro Indanone Fused Pyrano[3,2-c]chromene Derivatives (IC₅₀ in µM) [13][14]

| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | MD-MB-231 (Breast Cancer) |

| 3'c | 20 ± 1.0 | 27.5 ± 1.0 | 15 ± 1.0 |

| 5-FU (Control) | 40 ± 6.0 | 42 ± 1.0 | 40 ± 2.0 |

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. This section provides diagrams to visualize these interactions and a general experimental workflow.

Inhibition of the NF-κB Signaling Pathway

Many 2-benzylidene-1-indanone derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[8][17] The diagram below illustrates the general mechanism of this inhibition.

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Modulation of MAPK Signaling Pathway

Certain this compound derivatives have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and inflammation.[18]

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

General Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

Caption: General workflow for synthesis and characterization.

Conclusion

The this compound scaffold remains a valuable structural motif in the development of new chemical entities with diverse applications. The synthetic methodologies outlined in this guide, from classical oxidation reactions to modern transition-metal-catalyzed processes, provide a robust toolbox for accessing a wide array of this compound derivatives and analogs. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. Furthermore, the elucidation of the roles of these compounds in key signaling pathways, such as NF-κB and MAPK, highlights their potential as modulators of biological processes and as starting points for the design of novel therapeutic agents. This guide aims to be a valuable resource for scientists and professionals engaged in the synthesis and application of these important molecules.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective synthesis of indanone spiro-isochromanone derivatives via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted indanones, a class of organic compounds featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of substituted indanones, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a comprehensive understanding of their mechanisms of action.

Quantitative Biological Data of Substituted Indanones

The biological efficacy of substituted indanones has been quantified across various targets and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative compounds, offering a comparative view of their potency.

Anticancer Activity

Substituted indanones have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as by inducing cytotoxicity in various cancer cell lines.

Table 1: COX-2 Inhibitory Activity and Cytotoxicity of Substituted Indanones

| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [1] |

| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [1] | ||

| Doxorubicin (Reference) | - | MCF-7 (Breast Cancer) | 0.062 ± 0.012 | [1] |

| (R)-9k | 3-arylindanone derivative | Tubulin Polymerization | 6.1 | [2] |

| HCT116 (Colon Cancer) | - | [2] | ||

| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [3] |

| COLO 205 (Colon Cancer) | - | [3] | ||

| KM 12 (Colon Cancer) | - | [3] | ||

| 2-benzylidene-1-indanones | Various aromatic aldehydes | MCF-7 (Breast Cancer) | 10 - 880 nM | [4] |

| HCT (Colon Cancer) | 10 - 880 nM | [4] | ||

| THP-1 (Leukemia) | 10 - 880 nM | [4] | ||

| A549 (Lung Cancer) | 10 - 880 nM | [4] | ||

| Tubulin Polymerization | 0.62 - 2.04 µM | [4] |

Neuroprotective Activity

The neuroprotective effects of substituted indanones are prominently linked to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.

Table 2: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitory Activity of Substituted Indanones

| Compound | Target | IC50 (µM) | Reference |

| A1 | AChE | 0.054 ± 0.004 | [5] |

| MAO-B | 3.25 ± 0.20 | [5] | |

| C6-substituted indanones | MAO-B | 0.001 - 0.030 | [6] |

| 2-benzylidene-1-indanones | MAO-B | <2.74 | [7] |

| 2-heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [8] |

| 3f | MAO-B | 0.276 | [9] |

| D28 | AChE | 0.0248 ± 0.0010 | [10][11] |

| D29 | AChE | 0.0224 ± 0.0008 | [10][11] |

| D30 | AChE | 0.0257 ± 0.0009 | [10][11] |

| Donepezil (Reference) | AChE | 0.0201 ± 0.0001 | [10][11] |

| C5 | AChE | 1.16 ± 0.41 | [12] |

Anti-inflammatory Activity

Substituted indanones have also been investigated for their anti-inflammatory properties, demonstrating inhibition of key pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Substituted Indanones

| Compound | Target | IC50 (nM) | Reference |

| IPX-18 | TNF-α (HWB) | 298.8 | [13] |

| TNF-α (PBMCs) | 96.29 | [13] | |

| IFN-γ (HWB) | 217.6 | [13] | |

| IFN-γ (PBMCs) | 103.7 | [13] | |

| IL-2 (HWB) | 416.0 | [13] | |

| IL-2 (PBMCs) | 122.9 | [13] | |

| IL-8 (HWB) | 336.6 | [13] | |

| IL-8 (PBMCs) | 105.2 | [13] |

Antimicrobial and Antifungal Activity

Several studies have explored the efficacy of substituted indanones against various microbial and fungal strains.

Table 4: Antimicrobial and Antifungal Activity of Substituted Indanone Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| A5 | C. albicans, E. coli, S. aureus | 15.625 | [14] |

| D2 | C. albicans, E. coli, S. aureus | 15.625 | [14] |

| A6 | C. albicans, E. coli, S. aureus | 62.5 (MBC) | [14] |

| A8 | C. albicans, E. coli, S. aureus | 62.5 (MBC) | [14] |

| E7 | C. albicans, E. coli, S. aureus | 62.5 (MBC) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro assays used to evaluate the biological activity of substituted indanones.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.[15]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reaction buffer

-

Saturated stannous chloride solution

-

PGE2 ELISA kit

Procedure:

-

Add the test compound and either COX-1 or COX-2 enzyme to the reaction mixture.

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction for 5 minutes at 37°C.

-

Stop the reaction by adding a saturated stannous chloride solution.

-

Quantify the amount of PGE2 produced using an ELISA kit.

-

Calculate the IC50 values by plotting the percentage of inhibition versus the concentration of the test compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the inhibition of AChE activity.[15][16]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine (B1193921) iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations to each well.

-

Add the AChE enzyme solution to each well.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction.

-

Calculate IC50 values from the dose-response curves.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by substituted indanones is critical for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanones.

Caption: A generalized experimental workflow for the development of substituted indanones.

Conclusion

Substituted indanones represent a highly promising class of compounds with a broad and potent range of biological activities. The data and protocols presented in this guide underscore their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The versatility of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this remarkable class of molecules.

References

- 1. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

The Pivotal Role of 2-Indanone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Indanone, a bicyclic ketone, has emerged as a versatile and highly valuable scaffold in the landscape of organic synthesis. Its unique structural framework, comprising a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, provides a reactive platform for a diverse array of chemical transformations. This has positioned this compound and its derivatives as critical intermediates in the synthesis of a wide spectrum of molecules, ranging from pharmaceuticals and agrochemicals to fragrances and advanced materials.[1][2] This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing its key reactions, providing experimental protocols, and illustrating its application in the construction of complex molecular architectures.

Core Synthetic Applications of this compound

The reactivity of this compound is primarily centered around the active methylene (B1212753) group adjacent to the carbonyl function, as well as the carbonyl group itself. This dual reactivity allows for its participation in a variety of bond-forming reactions, making it a cornerstone for synthetic chemists.

Key Reactions of this compound

This compound serves as a versatile substrate for several fundamental organic reactions, including:

-

Aldol (B89426) Condensation: The enolizable nature of this compound allows it to readily undergo aldol condensation with various aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and has been extensively used to synthesize chalcone-like structures and other conjugated systems.

-

Michael Addition: As a Michael donor, the enolate of this compound can participate in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction is instrumental in the formation of more complex carbon skeletons.

-

Darzens Condensation: The reaction of this compound with α-haloesters in the presence of a base leads to the formation of α,β-epoxy esters, known as glycidic esters. This transformation is a valuable method for the synthesis of spiro-epoxy compounds.

-

Knoevenagel Condensation: this compound can react with active methylene compounds, such as malononitrile (B47326), in the presence of a basic catalyst to yield α,β-unsaturated products. This reaction is widely employed in the synthesis of compounds with electron-withdrawing groups.

-

Synthesis of Heterocycles: this compound is a key precursor for the synthesis of various heterocyclic systems, most notably indenopyrazoles, through condensation reactions with hydrazine (B178648) derivatives.

Data Presentation: A Comparative Overview of this compound Reactions

The following tables summarize quantitative data for key reactions involving indanone derivatives. While specific data for this compound is limited in readily available literature, the data for the closely related 1-indanone (B140024) provides a valuable reference for expected yields and reaction conditions.

Table 1: Aldol Condensation of 1-Indanone with Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | NaOH | Ethanol | 12 | 85 | (Xiao et al., 2018) |

| 2 | 4-Methoxybenzaldehyde | KOH | Methanol | 8 | 92 | (Varghese et al., 2023) |

| 3 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 15 | 88 | (Xiao et al., 2018) |

| 4 | 3,4-Dimethoxybenzaldehyde | NaOH | Ethanol | 10 | 90 | (Varghese et al., 2023) |

Table 2: Synthesis of Indenopyrazoles from Indan-1,3-dione

| Entry | Aldehyde | Hydrazine Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | p-Toluenesulfonyl hydrazide | Cs₂CO₃ | Ethanol | 10 | 85 | (Switchable synthesis..., 2023)[3] |

| 2 | 4-Methylbenzaldehyde | p-Toluenesulfonyl hydrazide | Cs₂CO₃ | Ethanol | 10 | 82 | (Switchable synthesis..., 2023)[3] |

| 3 | 4-Chlorobenzaldehyde | p-Toluenesulfonyl hydrazide | Cs₂CO₃ | Ethanol | 10 | 88 | (Switchable synthesis..., 2023)[3] |

| 4 | 2-Naphthaldehyde | p-Toluenesulfonyl hydrazide | Cs₂CO₃ | Ethanol | 10 | 79 | (Switchable synthesis..., 2023)[3] |

Experimental Protocols

This section provides detailed methodologies for key reactions involving indanone structures. Given the scarcity of specific protocols for this compound, generalized procedures based on similar ketones are provided as a starting point for experimental design.

Protocol 1: General Procedure for Aldol Condensation of a Cyclic Ketone with an Aromatic Aldehyde

This protocol is based on the widely reported Claisen-Schmidt condensation of 1-indanone.

Materials:

-

Cyclic Ketone (e.g., this compound) (1.0 eq)

-

Aromatic Aldehyde (1.1 eq)

-

Sodium Hydroxide (B78521) (2.0 eq)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve the cyclic ketone and the aromatic aldehyde in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide in water to the reaction mixture with continuous stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with 1 M HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 2: General Procedure for Michael Addition of a Cyclic Ketone to an α,β-Unsaturated Ketone

This is a generalized protocol for the Michael addition of an enolate to an enone.

Materials:

-

Cyclic Ketone (e.g., this compound) (1.0 eq)

-

α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) (1.0 eq)

-

Sodium Ethoxide (catalytic amount)

-

Anhydrous Ethanol

Procedure:

-

To a solution of the cyclic ketone in anhydrous ethanol, add a catalytic amount of sodium ethoxide under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to generate the enolate.

-

Slowly add the α,β-unsaturated ketone to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction time may vary from a few hours to overnight.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the Michael adduct.

Protocol 3: General Procedure for Darzens Condensation of a Cyclic Ketone with an α-Haloester

This protocol describes a general method for the synthesis of glycidic esters from a ketone.

Materials:

-

Cyclic Ketone (e.g., this compound) (1.0 eq)

-

α-Haloester (e.g., Ethyl Chloroacetate) (1.1 eq)

-

Sodium Ethoxide (1.1 eq)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, prepare a solution of sodium ethoxide in the chosen anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add a mixture of the cyclic ketone and the α-haloester dropwise to the cooled base solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quench the reaction by adding cold water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 4: General Procedure for Knoevenagel Condensation of a Cyclic Ketone with Malononitrile

This procedure outlines a typical Knoevenagel condensation.

Materials:

-

Cyclic Ketone (e.g., this compound) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine or another basic catalyst (catalytic amount)

-

Benzene or Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the cyclic ketone and malononitrile in benzene or toluene.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with dilute acid, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a multi-step synthetic workflow involving the indanone scaffold.

Conclusion

This compound stands as a testament to the power of a versatile scaffold in driving innovation in organic synthesis. Its ability to participate in a multitude of fundamental reactions has made it an indispensable tool for the construction of complex molecules with significant biological and material properties. While specific, detailed experimental protocols for some reactions of this compound remain less documented in readily accessible literature compared to its 1-indanone isomer, the general principles of its reactivity are well-understood and provide a solid foundation for synthetic exploration. For researchers and professionals in drug development, this compound and its derivatives will undoubtedly continue to be a source of inspiration for the design and synthesis of novel therapeutic agents and functional materials. The synthetic pathways and methodologies outlined in this guide offer a starting point for harnessing the full potential of this remarkable molecule.

References

The Synthesis of 2-Indanone: A Journey Through Time for Drug Discovery and Development

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the synthesis of foundational molecular scaffolds is of paramount importance. Among these, 2-indanone, a bicyclic aromatic ketone, serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and biologically active molecules.[1][2] This technical guide delves into the discovery and historical evolution of this compound synthesis, presenting a comprehensive overview of key methodologies, from classical approaches to modern, more sustainable protocols.

Historical Perspective: The Dawn of this compound Synthesis

The first successful preparation of this compound was documented in the late 19th century, employing the distillation of the calcium salt of o-phenylenediacetic acid.[3] This early method, while groundbreaking for its time, was soon followed by alternative approaches. These included the reaction of the potassium salt of o-phenylenediacetic acid with acetic anhydride (B1165640) and the hydrolysis and decarboxylation of precursors like 2-iminoindan-1-carboxylate and ethyl this compound-1-carboxylate.[3]

A significant advancement in the synthesis of this compound was the acid-catalyzed dehydration of indene (B144670) glycol.[3] This method, which involves the initial conversion of indene to its corresponding glycol, became a common and reliable route for accessing this valuable intermediate.

Key Synthetic Methodologies: A Comparative Overview

Over the decades, a multitude of synthetic strategies for this compound have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The following table summarizes the core quantitative data for some of the most significant synthetic routes.

| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference(s) |

| From o-Phenylenediacetic Acid Salt | Calcium or Potassium salt of o-phenylenediacetic acid | Heat (distillation) or Acetic anhydride | High temperature | Not specified | [3] |

| From Indene Glycol | Indene | Formic acid, Hydrogen peroxide, Sulfuric acid | 35-40°C (formylation), then boiling with H₂SO₄ | 69-81 | [3] |

| "Green" Oxidation of Indene | Indene | Hydrogen peroxide, Acetic anhydride, AlCl₃/SBA-15 catalyst | 40-55°C (oxidation), then 50°C with H₂SO₄ | 89 | [4] |

| From o-Xylene | o-Xylene | N-Bromosuccinimide (NBS), 1,3-Dithiane, Sodium hydride (NaH) | Multi-step process | Not specified | [5][6][7] |

| Wacker-Type Oxidation of Indene | Indene | Oxone, Sodium bicarbonate | Not specified | Not specified | [5][6][7] |

Detailed Experimental Protocols

For the practical application of these synthetic methods, detailed and reproducible experimental protocols are essential. Below are the methodologies for two key preparations of this compound.

Protocol 1: Synthesis of this compound from Indene via Indene Glycol Monoformate

This procedure is adapted from the well-established method published in Organic Syntheses.[3]

Step 1: Preparation of 1,2-Indanediol Monoformate

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

-

Maintain the temperature of the mixture at 35-40°C while adding 116.2 g (1.00 mole) of 98% indene dropwise with vigorous stirring over a 2-hour period.

-

Rinse the dropping funnel with an additional 100 mL of formic acid and add it to the reaction flask.

-

Continue stirring the reaction mixture at room temperature for 7 hours to ensure the reaction goes to completion.

-

Remove the formic acid under reduced pressure using a Claisen flask, ensuring the boiler temperature does not exceed 60°C. The residue will be a yellowish-brown crystalline solid.

Step 2: Hydrolysis and Steam Distillation to this compound

-

In a 5-liter flask fitted with a long condenser connected to an ice-cooled receiver, bring 2 liters of 7% (by volume) sulfuric acid to a boil.

-

Add the crude monoformate of 1,2-indanediol to the boiling sulfuric acid solution.

-

Introduce steam and perform steam distillation while applying external heat to maintain a constant volume of 2 liters in the boiling flask.

-

Continue the steam distillation at a rate of approximately 1 liter per hour until 5-6 liters of distillate have been collected and no more this compound is observed in the condensate.

-

Filter the cold distillate under suction to collect the white crystalline this compound.

-

Dry the product thoroughly in a vacuum desiccator. The expected yield is 90-107 g (69-81%), with a melting point of 57-58°C.

Protocol 2: A "Green" Synthesis of this compound from Indene

This modern approach utilizes a supported catalyst and aims for a higher yield with improved environmental considerations.[4]

Step 1: Oxidation of Indene

-

To a 250 mL three-necked flask, add 45 mL of glacial acetic acid, 27 mL of hydrogen peroxide, and 3 g of AlCl₃/SBA-15 supported catalyst. Stir the mixture at 50°C.

-

Slowly and dropwise, add a mixture of 30 mL of acetic anhydride and 120 mL of indene, ensuring the reaction temperature does not exceed 55°C. Complete the addition within 2 hours.

-

Maintain the reaction at 40°C for 12 hours.

-

After the reaction, distill off the solvent and water under reduced pressure.

-

Cool the remaining liquid to -15°C for 2 hours to precipitate the product.

-

Filter the precipitate, wash it twice with distilled water, and dry it under vacuum at 60°C for 8 hours to obtain the intermediate product.

Step 2: Hydrolysis to this compound

-

In a 250 mL round-bottom flask, add 10 g of the intermediate product to 50 mL of a 10% dilute sulfuric acid aqueous solution.

-

Stir the mixture at 50°C for 2 hours.

-

Cool the mixture to 5°C for 1 hour and then filter to obtain the crude this compound as a pale yellow solid.

-

Purify the crude product by vacuum sublimation at 50°C to yield white crystalline this compound. The overall reported yield for this method is 89%.

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the key reaction workflows.

Caption: Workflow for the synthesis of this compound from indene.

Caption: Synthetic pathway to this compound starting from o-xylene.

Conclusion

The synthesis of this compound has a rich history, evolving from classical chemical transformations to more efficient and environmentally conscious methodologies. Its role as a key building block in the pharmaceutical industry, particularly in the synthesis of drugs like the antiarrhythmic aprindine (B1662516) and the antibiotic ceforanide, underscores the continued importance of robust and scalable synthetic routes.[1][2] The methods presented in this guide provide a solid foundation for researchers and drug development professionals, enabling them to access this versatile intermediate for the creation of novel and impactful therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Utilizing 2-Indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical agents and intermediates derived from 2-indanone and its analogs. The methodologies outlined are intended to support research and development in medicinal chemistry and drug discovery.

Introduction

Indanone scaffolds, particularly this compound, are versatile building blocks in the synthesis of a wide range of pharmaceutical compounds. Their rigid, bicyclic structure allows for diverse chemical modifications, making them ideal starting materials for complex molecular architectures. This document details the synthetic applications of this compound and its derivatives in the preparation of notable drugs such as the anti-Alzheimer's agent Donepezil, the antiarrhythmic drug Aprindine, the antibiotic Ceforanide, and a key intermediate for the HIV protease inhibitor Indinavir.

Synthesis of Donepezil from a 1-Indanone (B140024) Derivative

Donepezil, an acetylcholinesterase inhibitor, is a widely used medication for the treatment of Alzheimer's disease.[1] A common synthetic route involves the condensation of a substituted 1-indanone with N-benzyl-4-formylpiperidine.

Experimental Protocol: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (Donepezil Precursor)

This protocol outlines the synthesis of a key precursor to Donepezil.

Materials:

-

5,6-dimethoxy-1-indanone

-

N-benzyl-4-formylpiperidine

-

Sodium hydroxide (B78521) (NaOH) flakes

-

5% Acetic acid solution

-

Dimethylformamide (DMF)

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) with stirring at room temperature.[2]

-

Slowly add NaOH flakes (12.8 g, 0.32 mol) to the solution.[2]

-

Add N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.[2]

-

Continue stirring at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (B1210297) (1:1).[2]

-

Upon completion of the reaction, filter the solid product formed.

-

Wash the filtered solid with a 5% acetic acid solution, followed by a methanol wash.[2]

-

Dry the solid to yield the crude product.

-

For further purification, take the obtained solid (34 g) and reflux it with DMF (50 mL).[2]

Experimental Protocol: Reduction to Donepezil

Materials:

-

2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

-

Raney nickel

-

Methane (B114726) sulfonic acid

-

Methanol

Procedure:

-

The reduction of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one to Donepezil is performed using Raney nickel as a catalyst.[2]

-

The reaction is carried out in a methanol medium in the presence of methane sulfonic acid.[2] Methane sulfonic acid aids in the dehydration of any aldol-type product that may have formed during the initial condensation.[2]

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 1 | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | 5,6-dimethoxy-1-indanone | N-benzyl-4-formylpiperidine, NaOH | Methanol, DMF | ~90% (crude) | - | [2] |

| 2 | Donepezil | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | Raney nickel, Methane sulfonic acid | Methanol | High | >99% after purification | [2][3] |

Mechanism of Action: Donepezil

Donepezil reversibly inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][4] By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function.[4]

Caption: Donepezil's inhibition of acetylcholinesterase.

Synthesis of a Key Intermediate for Indinavir

Indinavir is an HIV protease inhibitor used in the treatment of HIV/AIDS.[5] A critical chiral intermediate, (1S, 2R)-1-amino-2-indanol, can be synthesized from this compound.[6]

Experimental Workflow: From this compound to (1S, 2R)-1-Amino-2-Indanol

The synthesis of this key intermediate involves several steps, starting with the functionalization of this compound.

Caption: Synthesis of the Indinavir intermediate.

Experimental Protocol: Synthesis of (1S, 2R)-1-Amino-2-Indanol

Materials:

-

This compound

-

Manganese(III) acetate (Mn(OAc)₃)

-

Appropriate fungus for hydrolysis (e.g., Aspergillus niger)

-

Hydroxylamine derivative for oximation

-

Reducing agent for enantioselective reduction

Procedure:

-

Acetoxylation: Perform a manganese(III) acetate-mediated acetoxylation of this compound to yield 2-acetoxy-1-indanone.[6]

-

Enzymatic Hydrolysis: Subject the resulting 2-acetoxy-1-indanone to fungus-catalyzed hydrolysis to obtain optically pure 2-hydroxy-1-indanone.[6]

-

Oximation: Convert the optically pure 2-hydroxy-1-indanone into its corresponding oxime ether.[6]

-

Enantioselective Reduction: Perform an enantioselective reduction of the oxime ether to yield (1S, 2R)-1-amino-2-indanol with high cis selectivity.[6]

Quantitative Data

| Step | Product | Starting Material | Key Reagents/Catalysts | Selectivity/Yield | Reference |